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Compound of Interest

Compound Name:
4-Chloro-5-morpholino-2-

nitroaniline

CAS No.: 87200-60-0

Cat. No.: B2845445 Get Quote

Executive Summary & Compound Identity
4-Chloro-5-morpholino-2-nitroaniline is a poly-functionalized aromatic system. Its

spectroscopic signature is defined by the "push-pull" electronic relationship between the

electron-withdrawing nitro group and the electron-donating amino and morpholine groups.

IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline

Molecular Formula:

Molecular Weight: 257.67 g/mol

Key Structural Features:

Nitro (

) at C2: Strong deshielding cone; directs meta-protons downfield.

Amino (

) at C1: Strong shielding effect on ortho/para positions.

Morpholine at C5: Moderate electron donor; distinct aliphatic signals in NMR.
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Chlorine at C4: Inductive withdrawal, heavy atom effect.

Synthesis & Regiochemical Logic
To accurately interpret the spectra, one must understand the regiochemistry established during

synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution (

) of 4,5-dichloro-2-nitroaniline with morpholine.

Reaction Mechanism & Regioselectivity
The nitro group at C2 activates the para-position (C5) for nucleophilic attack. The chlorine at

C4 is meta to the nitro group and para to the electron-donating amino group, rendering it

deactivated and stable against substitution.

Regiochemical Control
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Figure 1: Regioselective

pathway ensuring the morpholine attaches at C5, leaving the C4-chlorine intact.
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Nuclear Magnetic Resonance (NMR) Analysis[1][2]
[3][4][5][6]
H NMR Spectroscopy (400 MHz, DMSO- )
The aromatic region is characterized by two distinct singlets due to the para-substitution pattern

of the protons (positions 3 and 6), preventing scalar coupling (

).
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

H3 8.05 – 8.15 Singlet (s) 1H

Deshielded:

Located between

two electron-

withdrawing

groups (

and

). The anisotropic

effect of the nitro

group shifts this

significantly

downfield.

7.20 – 7.40
Broad Singlet (br

s)
2H

Exchangeable

protons.

Chemical shift

varies with

concentration

and solvent

water content.

H6 6.35 – 6.45 Singlet (s) 1H

Shielded:

Located between

two electron-

donating groups

(

and Morpholine).

The resonance

effect increases

electron density

here, shifting it

upfield.

Morph-O 3.65 – 3.75 Triplet/Multiplet 4H Protons adjacent

to Oxygen (ether
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linkage).

Morph-N 2.90 – 3.05 Triplet/Multiplet 4H

Protons adjacent

to Nitrogen

(aniline linkage).

Critical Identification Check:

Look for the large chemical shift difference (

ppm) between the two aromatic singlets. If the peaks are closer together (e.g., 7.0 and 7.5),
the regiochemistry may be incorrect (e.g., morpholine attack at C4).

C NMR Spectroscopy (100 MHz, DMSO- )
Predicted carbon shifts based on substituent additivity rules:

Carbonyl-like/C-N: ~145-148 ppm (C-NH2 and C-Morpholine).

C-Nitro: ~130-135 ppm (C2).

C-Cl: ~115-120 ppm (C4).

Aromatic CH: ~128 ppm (C3, deshielded) and ~102 ppm (C6, shielded).

Morpholine: ~66 ppm (C-O) and ~50 ppm (C-N).

Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the three distinct functional groups attached to the

benzene ring.
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Functional Group
Wavenumber (

)
Mode Notes

Primary Amine (

)
3450 & 3330 Stretching

Distinct doublet

(asymmetric/symmetri

c stretch).

Nitro (

)
1530 & 1340 Stretching

Strong bands.

Asymmetric (~1530)

and Symmetric

(~1340).

Aryl Ether

(Morpholine)
1110 – 1120 C-O-C Stretch

Strong characteristic

band for the

morpholine ring.

Aryl Chloride (Ar-Cl) 740 – 760 Stretching

Often obscured by

fingerprint region, but

distinct in pure

samples.

Mass Spectrometry (MS)
Mass spectrometry is the definitive tool for confirming the presence of the chlorine atom via its

isotopic signature.

ESI-MS / LC-MS Data
Ionization Mode: Positive (

)

or Negative (

)

.

Molecular Ion (
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): 257.67 Da.

Isotope Pattern Analysis: Chlorine naturally exists as

(75.78%) and

(24.22%). This creates a specific "M" and "M+2" pattern with a 3:1 intensity ratio.

Ion m/z Value Relative Intensity Interpretation

258.1 100%

Protonated molecular

ion containing

.

260.1 ~33%

Protonated molecular

ion containing

.

Fragmentation Pathways:

Loss of

:

.

Morpholine Ring Cleavage: Loss of

fragments is common in high-energy collisions.

Experimental Protocol: Purification & Sample Prep
To obtain the clean spectra described above, the compound must be free of the starting

material (4,5-dichloro-2-nitroaniline), which has a similar retention time but distinct NMR

signals.

Step-by-Step Purification[7]
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Crude Isolation: Upon reaction completion, pour the mixture into ice-cold water. The product

typically precipitates as a bright orange/yellow solid.

Filtration: Collect the solid via vacuum filtration.[1]

Recrystallization (Critical):

Solvent: Ethanol or Methanol/Water (9:1).

Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until slight turbidity

appears. Cool slowly to 4°C.

Target Purity: >98% by HPLC (254 nm).

Sample Preparation for NMR
Solvent: DMSO-

is preferred over

due to the polarity of the nitroaniline core.

Concentration: 5-10 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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